Acide 2,4,5-trihydroxybenzoïque

Vue d'ensemble

Description

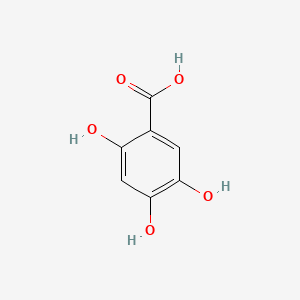

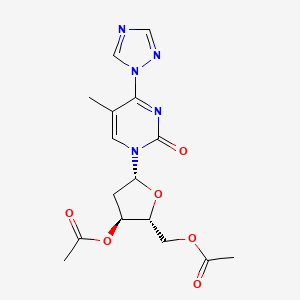

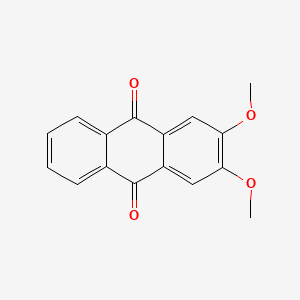

2,4,5-Trihydroxybenzoic acid is an organic compound with the molecular formula C7H6O5. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its antioxidant properties and is used in various industries, including food and pharmaceuticals, to prevent oxidation and preserve the quality of products .

Applications De Recherche Scientifique

2,4,5-Trihydroxybenzoic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

2,4,5-Trihydroxybenzoic acid, also known as gallic acid , is a naturally occurring polyphenol compound present in various fruits, vegetables, and herbal medicines . It has been found to have multiple targets, including the gut microbiome and the immune system . It has been shown to enhance gut microbiome activities and modulate immune responses .

Mode of Action

The anti-inflammatory mechanisms of gallic acid mainly involve MAPK and NF-κB signaling pathways . It weakens the inflammatory response by reducing the release of inflammatory cytokines, chemokines, adhesion molecule, and cell infiltration .

Biochemical Pathways

The biosynthesis of gallic acid is important for understanding its mechanism of action. It is formed from 3-dehydroshikimate by the action of the enzyme shikimate dehydrogenase to produce 3,5-didehydroshikimate . This compound then aromatizes to form gallic acid . The shikimate and phenylpropanoid pathways are crucial for the biosynthesis of gallic acid .

Pharmacokinetics

The absorption and elimination of gallic acid after oral administration are fast . Structural optimization or dosage form adjustment of gallic acid is beneficial to increase its bioavailability .

Result of Action

Gallic acid has many biological properties, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties . It has been shown to have a protective mechanism against ethanol-induced gastric ulcerogenesis, suggesting that the gastroprotective activity may be related to antioxidant properties, immunomodulatory markers, Hsp70 and Bcl-2-associated X protein, and inhibition of mitochondrial apoptosis .

Action Environment

The action of gallic acid can be influenced by environmental factors. For example, it is recommended to use it only outdoors or in a well-ventilated area . Prolonged or repeated skin contact may cause dermatitis . It is also important to note that gallic acid can cause skin and eye irritation, and may be harmful if absorbed through the skin, swallowed, or inhaled .

Analyse Biochimique

Biochemical Properties

2,4,5-Trihydroxybenzoic acid is involved in various biochemical reactions. It is known for its excellent anti-inflammatory and anti-oxidative activities . It is also used as a standard for determining phenols in the Folin-Ciocalteau assay .

Cellular Effects

2,4,5-Trihydroxybenzoic acid has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to induce CDK inhibitory proteins p21Cip1 and p27Kip1, inhibiting cell proliferation . It also exhibits antimicrobial activity against several bacterial strains .

Molecular Mechanism

The molecular mechanism of action of 2,4,5-Trihydroxybenzoic acid is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of 2,4,5-Trihydroxybenzoic acid can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of 2,4,5-Trihydroxybenzoic acid can vary with different dosages in animal models. For instance, intravenous and intraperitoneal administration of gallic acid has shown LD50 in the mouse at 320 mg/kg and 4300 mg/kg, respectively

Metabolic Pathways

2,4,5-Trihydroxybenzoic acid is involved in several metabolic pathways. It is formed from 3-dehydroshikimate by the action of the enzyme shikimate dehydrogenase to produce 3,5-didehydroshikimate . This compound is part of the Shikimate Pathway, the metabolic pathway responsible for the production of aromatic amino acids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4,5-Trihydroxybenzoic acid can be synthesized through the hydroxylation of benzoic acid. One common method involves the use of chemical reagents such as iodine and hydrogen peroxide to introduce hydroxyl groups at the 2, 4, and 5 positions of the benzoic acid ring . The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2,4,5-Trihydroxybenzoic acid often involves large-scale chemical reactors where the hydroxylation reaction is carried out. The process may include steps such as purification and crystallization to obtain high-purity 2,4,5-Trihydroxybenzoic acid suitable for commercial use .

Analyse Des Réactions Chimiques

Types of Reactions

2,4,5-Trihydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert 2,4,5-Trihydroxybenzoic acid into hydroquinones.

Substitution: The hydroxyl groups in 2,4,5-Trihydroxybenzoic acid can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation reactions may use reagents like bromine or chlorine under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted benzoic acids, depending on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

2,4,5-Trihydroxybenzoic acid is similar to other trihydroxybenzoic acids, such as 3,4,5-Trihydroxybenzoic acid (gallic acid) and 2,3,4-Trihydroxybenzoic acid. its unique hydroxylation pattern at the 2, 4, and 5 positions gives it distinct chemical and biological properties .

Similar Compounds

Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Known for its strong antioxidant and antimicrobial properties.

2,3,4-Trihydroxybenzoic Acid: Used in analytical chemistry and pharmaceuticals.

2,4,5-Trihydroxybenzoic acid stands out due to its specific applications in the food industry and its unique chemical reactivity.

Propriétés

IUPAC Name |

2,4,5-trihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,8-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDXFYPVHRESMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209865 | |

| Record name | 2,4,5-Trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-90-2 | |

| Record name | 2,4,5-Trihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trihydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC2813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9A1580JUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol](/img/structure/B1606020.png)

![1-[3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethan-1-one](/img/structure/B1606023.png)

![p-Bis[2-(5-p-biphenyloxazolyl)]benzene](/img/structure/B1606034.png)

![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1606039.png)